molecular formula C13H12N6 B15057122 N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Katalognummer: B15057122
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: LPUVRTOMUAJWFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, which is further connected to a benzene ring with diamine substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step organic synthesis. The final step involves the attachment of the benzene ring with diamine substituents through nucleophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Wissenschaftliche Forschungsanwendungen

N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific combination of pyrazole, pyrimidine, and benzene diamine moieties, which confer distinct chemical and biological properties. This unique structure allows for targeted inhibition of specific kinases, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C13H12N6

Molekulargewicht

252.27 g/mol

IUPAC-Name

4-N-(6-pyrazol-1-ylpyrimidin-4-yl)benzene-1,4-diamine

InChI

InChI=1S/C13H12N6/c14-10-2-4-11(5-3-10)18-12-8-13(16-9-15-12)19-7-1-6-17-19/h1-9H,14H2,(H,15,16,18)

InChI-Schlüssel

LPUVRTOMUAJWFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.